Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Overview
Description
“Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate” is a pyrimidine derivative . It has a molecular weight of 361.35 .
Molecular Structure Analysis
The dihedral angle between the benzene and pyrimidine rings in this compound is 52.26° . The carboxylate unit is twisted with respect to the pyrimidine ring, making a dihedral angle of 12.33° .Physical and Chemical Properties Analysis
This compound has a melting point of 174 - 176°C . It’s a solid at room temperature .Scientific Research Applications
The molecule exhibits a V-shaped structure with potential for intramolecular hydrogen bonding, as studied by Shang, Tao, Ha, and Yu (2012). This structural uniqueness may contribute to its biological activity and interactions with other molecules (Shang, Tao, Ha, & Yu, 2012).
Terentjeva, Muceniece, and Lu̅sis (2013) explored its derivatives in the context of the Biginelli reaction. This reaction is a key method for synthesizing dihydropyrimidinones, which are important in medicinal chemistry (Terentjeva, Muceniece, & Lusis, 2013).
Its relevance in the formation of advanced glycation end-products and implications in diabetes and neurodegenerative diseases have been discussed by Nemet, Varga-Defterdarović, and Turk (2006) (Nemet, Varga-Defterdarović, & Turk, 2006).
Uršič, Svete, and Stanovnik (2010) synthesized derivatives of this compound, demonstrating its utility in creating new triazafulvalene systems, which are important in organic and pharmaceutical chemistry (Uršič, Svete, & Stanovnik, 2010).
Limbach, Lygin, Es-Sayed, and Meijere (2009) demonstrated its application in synthesizing cyclopropyl-containing amino acids, highlighting its versatility in organic synthesis (Limbach, Lygin, Es-Sayed, & Meijere, 2009).
Studies by Gein, Krylova, Tsypliakova, Gaifullina, Varkentin, and Vakhrin (2009) on the synthesis of its methyl esters suggest applications in creating novel heterocyclic compounds (Gein et al., 2009).
Miyamoto and Yamazaki (1994) explored its reactivity in forming imidazolinones and related compounds, which are significant in the development of pharmaceuticals (Miyamoto & Yamazaki, 1994).
Cobo, Nogueras, de la Torre, and Glidewell (2009) researched its derivatives in the context of hydrogen-bonded structures, relevant in crystallography and materials science (Cobo, Nogueras, de la Torre, & Glidewell, 2009).
Shastri and Post (2019) evaluated its derivatives for antimicrobial activity, indicating its potential in developing new antimicrobial agents (Shastri & Post, 2019).
Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, and Summa (2007) utilized a derivative in HIV research, showing its applicability in antiviral drug development (Monteagudo et al., 2007).
Safety and Hazards
Mechanism of Action
The compound also contains a benzyloxycarbonyl group, which is often used in organic synthesis to protect amines . The presence of this group could influence the compound’s reactivity and interactions with biological targets.
The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition. These factors would also influence the compound’s bioavailability, or the proportion of the drug that enters the circulation and can have an active effect .
The compound’s action could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules or ions in the solution .
Properties
IUPAC Name |
methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1H-pyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c1-17(2,20-16(24)26-9-10-7-5-4-6-8-10)15-18-11(14(23)25-3)12(21)13(22)19-15/h4-8,21H,9H2,1-3H3,(H,20,24)(H,18,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVUTAZNLHLBAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=C(C(=O)N1)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715719 | |
Record name | Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10715719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519032-08-7 | |
Record name | Methyl 1,6-dihydro-5-hydroxy-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519032-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10715719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5,6-dihydroxypyrimidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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